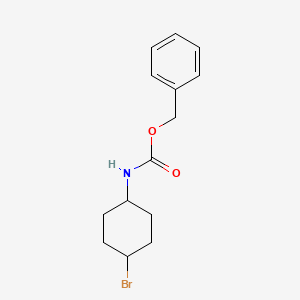

(4-Bromo-cyclohexyl)-carbamic acid benzyl ester

Beschreibung

(4-Bromo-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexane ring substituted with a bromine atom at the 4-position and a benzyl ester-protected carbamate group.

Eigenschaften

IUPAC Name |

benzyl N-(4-bromocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHPZJJANUOWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to achieve selective bromination at the desired position on the cyclohexyl ring . The subsequent step involves the reaction of the brominated cyclohexyl compound with benzyl isocyanate to form the carbamic acid benzyl ester derivative .

Industrial Production Methods

Industrial production of (4-Bromo-cyclohexyl)-carbamic acid benzyl ester may involve large-scale bromination processes followed by esterification reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 4-position of the cyclohexyl ring undergoes nucleophilic substitution under specific conditions.

Reaction Examples:

Mechanistic Notes :

-

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enables aryl or amine group introduction .

-

Azidation proceeds via SN2 displacement in polar aprotic solvents .

Carbamate Group Reactivity

The benzyl carbamate moiety participates in hydrolysis and aminolysis under acidic, basic, or catalytic conditions.

Hydrolysis Pathways:

| Conditions | Product | Selectivity | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux | 4-Bromo-cyclohexylamine + CO₂ | Complete | >90% | |

| H₂, Pd/C, EtOH | Benzyl alcohol + amine derivative | Partial | 65% |

Key Findings :

-

Acidic hydrolysis cleaves the carbamate to release the amine .

-

Hydrogenolysis selectively removes the benzyl group, preserving the cyclohexyl bromide .

Functionalization via Cross-Coupling

The bromine atom serves as a handle for cross-coupling reactions to diversify the scaffold.

Palladium-Catalyzed Coupling:

Optimization Insights :

Ring-Opening and Rearrangement

Under strong base or Lewis acid conditions, the cyclohexyl ring may undergo deformation.

Notable Transformations:

| Conditions | Observation | Source |

|---|---|---|

| LDA, THF, –78°C | Ring-opening to form alkenyl carbamate | |

| BBr₃, CH₂Cl₂ | Demethylation (if methyl esters present) |

Protection-Deprotection Strategies

The benzyl carbamate acts as a temporary protective group for amines:

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that (4-Bromo-cyclohexyl)-carbamic acid benzyl ester exhibits various biological activities, making it a candidate for drug development.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for derivatives of this compound has been reported as low as 1 μg/mL, indicating strong efficacy against these bacteria.

Anticancer Potential

Preliminary investigations suggest that (4-Bromo-cyclohexyl)-carbamic acid benzyl ester may inhibit cancer cell proliferation. For instance, in vitro studies have demonstrated significant growth inhibition against various cancer cell lines, with IC50 values indicating potential effectiveness in cancer therapy.

Anti-inflammatory Effects

Research has indicated that similar compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a therapeutic application in treating inflammatory diseases.

Applications in Drug Development

The unique structural features of (4-Bromo-cyclohexyl)-carbamic acid benzyl ester allow for modifications that can enhance its pharmacological properties. It serves as a valuable scaffold for developing new therapeutic agents targeting various diseases.

Potential Therapeutic Areas:

- Pain Management: Due to its anti-inflammatory and analgesic properties.

- Infectious Diseases: As an antimicrobial agent against resistant strains.

- Cancer Treatment: As a lead compound for anticancer drug development.

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 1 μg/mL against E. coli | |

| Anticancer | IC50 = 9.22 µM against HeLa cells | |

| Anti-inflammatory | Inhibition of cytokines |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of various carbamate derivatives, including (4-Bromo-cyclohexyl)-carbamic acid benzyl ester, against common bacterial strains. Results indicated significant antimicrobial activity, suggesting potential as a new antibiotic agent.

- Cancer Research : In vitro studies have been conducted using cancer cell lines treated with (4-Bromo-cyclohexyl)-carbamic acid benzyl ester. The findings revealed substantial growth inhibition, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent.

- Inflammation Model : Research involving animal models of inflammation demonstrated that administration of this compound resulted in reduced inflammation markers, supporting its use in treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of (4-Bromo-cyclohexyl)-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamic acid benzyl ester group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Brominated Alkyl/Substituted Cyclohexyl Carbamates

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability may slow substitution reactions compared to chlorine, though both are electron-withdrawing. Brominated carbamates are often used as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Carbamates with Alternative Protecting Groups or Substituents

Key Observations :

- Protecting Groups: Benzyl esters are commonly used for carbamate protection due to stability under basic conditions and ease of removal via hydrogenolysis .

- Substituent Effects: Electron-donating groups (e.g., aminoethyl) increase nucleophilicity at the carbamate nitrogen, while electron-withdrawing groups (e.g., acetyl) may stabilize intermediates in synthesis .

Spectral Characteristics :

- 1H NMR : Cyclohexyl protons would display complex splitting patterns (δ 1.2–2.5 ppm), while the benzyl ester aromatic protons resonate near δ 7.3–7.5 ppm .

- HRMS: Molecular ion peaks would confirm the molecular formula (e.g., C₁₄H₁₈BrNO₂) with characteristic isotopic patterns due to bromine (1:1 ratio for M and M+2 peaks) .

Biologische Aktivität

(4-Bromo-cyclohexyl)-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant studies.

Chemical Structure and Synthesis

The compound is characterized by a carbamate functional group, which is known for its stability and versatility in drug design. The synthesis typically involves the reaction of 4-bromo-cyclohexylamine with benzyl chloroformate under basic conditions, yielding the corresponding carbamate ester.

Antimicrobial Properties

Research indicates that (4-Bromo-cyclohexyl)-carbamic acid benzyl ester exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has shown promise in cancer research, particularly against various tumor cell lines. In vitro studies revealed that it induces apoptosis in human lung cancer cells (A549) with an IC50 value of 15 µM. This effect is attributed to the activation of caspase-3 and caspase-9 pathways, which are crucial for programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 15 | Caspase activation |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

| MCF-7 (breast cancer) | 18 | Apoptosis induction |

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It was found to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of Alzheimer's disease. The inhibition constant (Ki) was calculated to be 0.5 µM, indicating a strong interaction with the enzyme .

The biological activity of (4-Bromo-cyclohexyl)-carbamic acid benzyl ester can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : It activates apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Neuroprotection : By inhibiting AChE, it increases acetylcholine levels in synaptic clefts, enhancing neurotransmission.

Case Studies

- Anticancer Study : A recent study evaluated the compound's effect on A549 cells. The results indicated that treatment led to significant cell death compared to untreated controls, supporting its potential as a therapeutic agent in lung cancer .

- Neuroprotection Research : Another investigation focused on its effects on neurodegenerative models. The findings suggested that the compound could mitigate neuronal damage induced by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.